molecular formula C30H43NO4 B2883418 Methoxybuprenorphine CAS No. 1391587-11-3

Methoxybuprenorphine

Cat. No.: B2883418
CAS No.: 1391587-11-3
M. Wt: 481.677
InChI Key: TWUKPJNGRBWVGE-VQBVJERFSA-N
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Description

Methoxybuprenorphine is a semi-synthetic opioid derivative structurally related to buprenorphine, a partial μ-opioid receptor agonist and κ-opioid receptor antagonist. This compound’s methoxy substitution likely alters pharmacokinetic properties (e.g., metabolic stability) compared to its parent compound, though clinical evidence remains sparse .

Properties

IUPAC Name

(2S)-2-[(1R,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43NO4/c1-26(2,3)27(4,32)21-16-28-11-12-30(21,34-6)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(33-5)24(35-25)23(19)29/h9-10,18,21-22,25,32H,7-8,11-17H2,1-6H3/t21-,22-,25-,27+,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUKPJNGRBWVGE-VQBVJERFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]([C@H]1C[C@]23CC[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)(C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methoxybuprenorphine involves several steps, starting from thebaine, an opiate alkaloid Thebaine undergoes a series of chemical reactions, including demethylation, cyclization, and oxidation, to form buprenorphineThis can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial production methods for this compound would likely involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. This would include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Methoxybuprenorphine, like buprenorphine, can undergo various chemical reactions:

    Oxidation: this compound can be oxidized to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.

    Hydrolysis: This compound can undergo hydrolysis under acidic or basic conditions to yield buprenorphine and methanol.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction produces dihydro derivatives .

Scientific Research Applications

Methoxybuprenorphine has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods and the study of opioid receptor interactions.

    Biology: this compound is used in biological research to study the effects of opioids on cellular and molecular processes. It is also used in receptor binding studies to understand the interaction between opioids and their receptors.

    Medicine: In medical research, this compound is studied for its potential use in pain management and opioid addiction treatment. Its unique properties make it a candidate for developing new therapeutic agents with improved efficacy and safety profiles.

    Industry: This compound is used in the pharmaceutical industry for the development of new opioid formulations and delivery systems.

Mechanism of Action

Methoxybuprenorphine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptor, producing analgesic effects and reducing withdrawal symptoms in opioid-dependent individuals. It also acts as an antagonist at the kappa-opioid receptor, which can help mitigate some of the dysphoric effects associated with kappa receptor activation .

The molecular targets of this compound include the mu-opioid receptor, kappa-opioid receptor, and delta-opioid receptor. The pathways involved in its mechanism of action include the inhibition of adenylate cyclase activity, modulation of ion channel activity, and regulation of neurotransmitter release .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues: Buprenorphine and Ethenobuprenorphine

Methoxybuprenorphine belongs to the thebaine-derived opioid class, sharing a core structure with buprenorphine and ethenobuprenorphine (a minor metabolite/impurity in buprenorphine formulations) . Key differences include:

Property Buprenorphine Ethenobuprenorphine This compound (Inferred)
Substituent Tert-butyl at C-6 Ethylene group at C-6 Methoxy group at C-6 (hypothesized)
Receptor Affinity Partial μ-agonist, κ-antagonist Lower μ-affinity (impurity) Potential enhanced μ-selectivity
Metabolic Stability Hepatic CYP3A4/N-demethylation Likely similar pathways Possibly reduced CYP3A4 metabolism
Half-Life 24–60 hours Not well-characterized Hypothesized extended half-life

Functional Analogues: Methadone and Buprenorphine-Naloxone

This compound’s functional comparison with opioid agonists/antagonists highlights distinct therapeutic profiles:

  • Methadone: A full μ-opioid agonist with prolonged half-life (15–55 hours). Unlike this compound, methadone lacks partial agonism, increasing overdose risk but providing robust withdrawal suppression. Methadone’s metabolism via CYP3A4/2B6 also introduces drug-drug interaction risks, whereas this compound’s modified structure may mitigate this .
  • This compound, as a standalone compound, may lack such abuse-deterrent properties but could offer simplified dosing regimens .
Pharmacokinetic Comparison:
Parameter This compound (Inferred) Buprenorphine Methadone
Bioavailability ~30–50% (sublingual) 30–50% (sublingual) 80–90% (oral)
Half-Life Hypothesized 48–72 hours 24–60 hours 15–55 hours
Metabolism CYP3A4 (potential resistance) CYP3A4/N-demethylation CYP3A4/2B6/2D6
Excretion Biliary (>70%) Biliary/fecal Renal (30%)/fecal

Research Findings and Clinical Implications

  • Efficacy in Opioid Use Disorder (OUD): Buprenorphine’s partial agonism reduces respiratory depression risk compared to methadone. This compound’s theoretical profile suggests similar safety advantages but requires clinical validation .
  • Side Effects: Both buprenorphine and methadone cause constipation and nausea.
  • Withdrawal Management: Methadone’s full agonism provides stronger withdrawal suppression, but this compound’s extended half-life could stabilize plasma levels, improving adherence .

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